molecular formula C16H19ClFNO2 B3208228 ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride CAS No. 1049713-63-4

({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride

Cat. No. B3208228
CAS RN: 1049713-63-4
M. Wt: 311.78 g/mol
InChI Key: CMNATSIPLYQSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine Hydrochloride, has a molecular formula of C16H18NO2F·HCl . It is a complex organic compound that contains fluorine and chlorine atoms .


Molecular Structure Analysis

The molecular weight of this compound is 311.78 . The molecular formula indicates that it contains 16 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 oxygen atoms, and 1 nitrogen atom .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds like methoxyamine have been found to bind to apurinic/apyrimidinic (ap) dna damage sites .

Mode of Action

The compound interacts with its targets through covalent binding. In the case of methoxyamine, it covalently binds to AP DNA damage sites . This interaction may result in changes in the DNA structure and function.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, methoxyamine inhibits base excision repair (BER), a critical pathway in DNA repair . The inhibition of this pathway may lead to an increase in DNA strand breaks and apoptosis .

Pharmacokinetics

Similar compounds like methoxyamine are soluble in polar organic solvents and water , which could impact their bioavailability.

Result of Action

The result of the compound’s action at the molecular and cellular level can be significant. For example, methoxyamine’s action can lead to an increase in DNA strand breaks and apoptosis . This agent may potentiate the anti-tumor activity of alkylating agents .

properties

IUPAC Name

1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2.ClH/c1-18-10-12-7-5-9-15(19-2)16(12)20-11-13-6-3-4-8-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNATSIPLYQSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049713-63-4
Record name Benzenemethanamine, 2-[(2-fluorophenyl)methoxy]-3-methoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049713-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride
Reactant of Route 4
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.